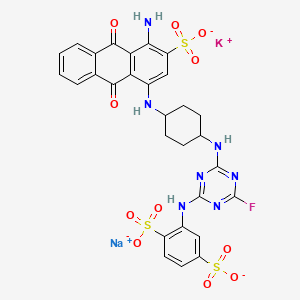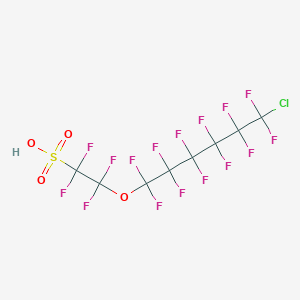
Perfluoro(2-((6-chlorohexyl)oxy)ethanesulfonic acid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Perfluoro(2-((6-chlorohexyl)oxy)ethanesulfonic acid) is a member of the per- and polyfluoroalkyl substances (PFAS) family, known for their unique chemical properties such as high chemical stability and resistance to degradation. These compounds are widely used in various industrial applications due to their oleophobic and hydrophobic characteristics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Perfluoro(2-((6-chlorohexyl)oxy)ethanesulfonic acid) involves the reaction of perfluorinated ethane sulfonic acid with 6-chlorohexanol under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and stringent quality control measures to maintain the desired purity levels. The final product is often subjected to purification steps such as distillation and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Perfluoro(2-((6-chlorohexyl)oxy)ethanesulfonic acid) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield perfluorinated carboxylic acids, while substitution reactions can produce a variety of derivatives .
Applications De Recherche Scientifique
Perfluoro(2-((6-chlorohexyl)oxy)ethanesulfonic acid) has a wide range of scientific research applications:
Mécanisme D'action
The mechanism by which Perfluoro(2-((6-chlorohexyl)oxy)ethanesulfonic acid) exerts its effects involves its interaction with molecular targets such as proteins and cellular membranes. The compound can activate or inhibit specific signaling pathways, leading to various biological effects. For example, it has been shown to interact with peroxisome proliferator-activated receptors (PPARs), influencing lipid metabolism and other cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Perfluorooctanesulfonic acid (PFOS)
- Perfluorooctanoic acid (PFOA)
- Perfluorohexanesulfonic acid (PFHxS)
- Perfluorobutanesulfonic acid (PFBS)
Uniqueness
Perfluoro(2-((6-chlorohexyl)oxy)ethanesulfonic acid) stands out due to its unique structural features, such as the presence of a chlorine atom and an ether linkage. These features confer distinct chemical properties and biological activities compared to other PFAS compounds .
Propriétés
Numéro CAS |
756426-58-1 |
|---|---|
Formule moléculaire |
C8HClF16O4S |
Poids moléculaire |
532.58 g/mol |
Nom IUPAC |
2-(6-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexoxy)-1,1,2,2-tetrafluoroethanesulfonic acid |
InChI |
InChI=1S/C8HClF16O4S/c9-5(18,19)3(14,15)1(10,11)2(12,13)4(16,17)6(20,21)29-7(22,23)8(24,25)30(26,27)28/h(H,26,27,28) |
Clé InChI |
GGOUUEMCWBTDMT-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(C(F)(F)Cl)(F)F)(F)F)(C(C(OC(C(F)(F)S(=O)(=O)O)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Hydroxy-4-[methyl(nitroso)amino]butanoic acid](/img/structure/B13411137.png)
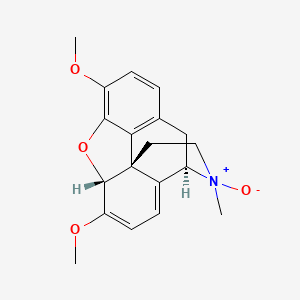
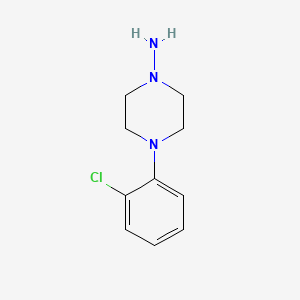
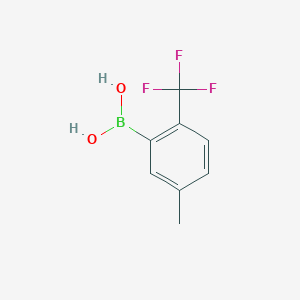


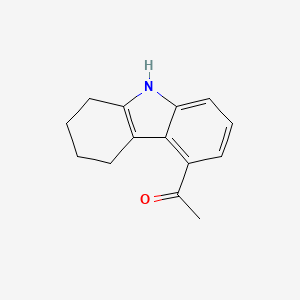
![2,2-dimethylpropanoyloxymethyl (6S,7S)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-3-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate;hydrochloride](/img/structure/B13411176.png)
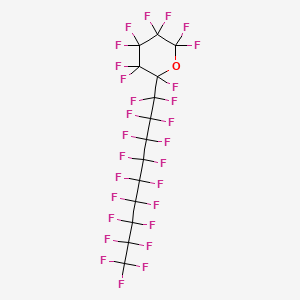
![1-Bromo-2-[(4-fluorobutyl)sulfanyl]benzene](/img/structure/B13411186.png)
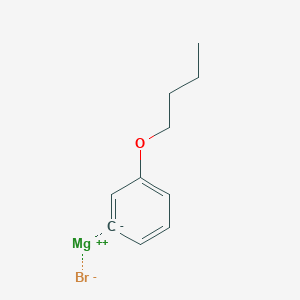

![Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-, ethyl ester](/img/structure/B13411198.png)
